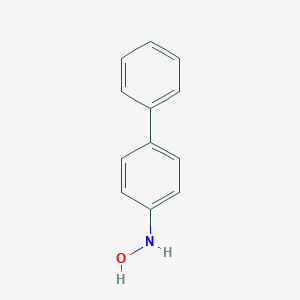

N-Hydroxy-4-aminobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVLYOJYVMLSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218300 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-26-0 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-hydroxy-4-aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Activation and Biotransformation Pathways of N Hydroxy 4 Aminobiphenyl

N-Hydroxylation as a Proximate Activation Step

The initial and critical step in the metabolic activation of 4-ABP is its oxidation to N-Hydroxy-4-aminobiphenyl. oup.comoup.com This conversion is considered a proximate activation step because N-OH-ABP is a precursor to the ultimate carcinogenic species that bind to cellular macromolecules like DNA. oup.comiarc.fr The formation of N-OH-ABP is primarily catalyzed by cytochrome P450 enzymes located mainly in the liver. oup.combibliotekanauki.plaacrjournals.org This N-hydroxylated metabolite can then be transported to target tissues, such as the urinary bladder. aacrjournals.orgnih.gov

Several cytochrome P450 isoforms are implicated in the N-oxidation of 4-ABP.

CYP2E1 : Research has identified CYP2E1 as another major enzyme capable of N-hydroxylating 4-ABP. nih.gov Enzyme kinetic studies with liver microsomes from mice lacking either the Cyp1a2 or Cyp2e1 gene showed that both enzymes contribute to 4-ABP N-hydroxylation. oup.com In vitro studies where CYP1A2 and CYP2E1 were individually expressed in mouse hepatoma cells confirmed that both enzymes can N-hydroxylate 4-ABP. nih.govnih.gov Specifically, the N-hydroxylation of 4-ABP by CYP2E1 was found to produce oxidative stress. nih.gov While both CYP1A2 and CYP2E1 are high-affinity enzymes for this reaction in vitro, evidence suggests CYP1A2 is more critical for the in vivo plasma clearance of the parent compound. researchgate.netnih.gov

Other P450 enzymes, such as CYP1B1, have also been suggested to be capable of N-hydroxylating 4-ABP. iarc.frresearchgate.net

| Enzyme | Role in N-Hydroxylation of 4-ABP | Key Research Findings | Citations |

|---|---|---|---|

| CYP1A2 | Primary enzyme identified in early in vitro studies for N-hydroxylation. Contributes to both activation and detoxification/clearance. | Shown to catalyze N-hydroxylation in human and rat liver microsomes. However, Cyp1a2(-/-) mice still show significant N-hydroxylation activity. In vivo, it appears important for ABP plasma clearance. | oup.comoup.comiarc.frresearchgate.netnih.gov |

| CYP2E1 | Significant contributor to N-hydroxylation, particularly demonstrated in mouse models. | Identified as a novel ABP N-oxidizing enzyme. Its activity is linked to the generation of oxidative stress. Contributes significantly to N-hydroxylation in mouse liver microsomes. | oup.comresearchgate.netnih.govnih.gov |

Further Metabolic Transformations of this compound

Following its formation, N-OH-ABP undergoes further metabolic transformations through phase II conjugation enzymes, which can lead to highly reactive electrophilic species. oup.comnih.gov These pathways include acetylation, sulfonation, and glucuronidation.

While N-acetylation of the parent amine (4-ABP) is a detoxification pathway, the N-hydroxy metabolite (N-OH-ABP) is a substrate for O-acetylation by N-acetyltransferases (NATs), which is an activation pathway. frontiersin.orgscholaris.ca Humans express two such enzymes, NAT1 and NAT2, both of which can catalyze this reaction. frontiersin.orgscispace.comfrontiersin.org NAT1 is widely distributed across various tissues, while NAT2 is predominantly found in the liver and intestine. researchgate.net Both NAT1 and NAT2 have been shown to catalyze the acetyl coenzyme A (AcCoA)-dependent activation of N-OH-ABP. scispace.comnih.gov Studies comparing the two enzymes have found that NAT2 has a significantly higher apparent affinity for N-OH-ABP than NAT1, suggesting it may play a more prominent role in its activation in tissues where it is expressed. frontiersin.orgfrontiersin.org

O-acetylation is a critical step in the metabolic activation of N-OH-ABP. frontiersin.orgscispace.com This reaction, catalyzed by both NAT1 and NAT2, involves the transfer of an acetyl group from AcCoA to the hydroxyl group of N-OH-ABP. frontiersin.orgnih.gov This creates a highly unstable N-acetoxy ester, N-acetoxy-4-aminobiphenyl. bibliotekanauki.plnih.gov This ester metabolite spontaneously breaks down (hydrolyzes) to form a highly reactive and electrophilic arylnitrenium ion. nih.govnih.gov This ultimate carcinogen can then covalently bind to nucleophilic sites on cellular macromolecules, most notably forming adducts with DNA, which can lead to mutations and initiate carcinogenesis. nih.govnih.govoup.com NAT1-mediated O-acetylation is considered a key final activation step in the bladder epithelium. nih.gov

| Enzyme | Reaction Catalyzed | Significance | Citations |

|---|---|---|---|

| NAT1 | O-acetylation of N-OH-ABP | Activates N-OH-ABP to an unstable N-acetoxy ester. Expressed in a wide variety of tissues, including the target organ, the urinary bladder. | frontiersin.orgscispace.comfrontiersin.orgnih.gov |

| NAT2 | O-acetylation of N-OH-ABP | Activates N-OH-ABP to an unstable N-acetoxy ester. Possesses a higher affinity for N-OH-ABP than NAT1. Primarily expressed in the liver. | frontiersin.orgscispace.comfrontiersin.org |

In addition to acetylation, N-OH-ABP can be activated through sulfonation by sulfotransferase (SULT) enzymes. oup.comportlandpress.com This pathway involves the conjugation of a sulfo group to N-OH-ABP, forming a reactive sulfuric acid ester, N-sulfatoxy-4-aminobiphenyl. bibliotekanauki.plnih.gov Similar to the N-acetoxy ester, this sulfate (B86663) conjugate is unstable and can break down to the reactive arylnitrenium ion that binds to DNA. nih.gov In humans, this metabolic activation occurs readily in the liver and to a lesser extent in the colon, but not in the urinary bladder epithelium. nih.govresearchgate.net The specific enzyme responsible for this reaction in the human liver has been identified as the thermostable phenol (B47542) sulfotransferase (TS-PST), also known as SULT1A1. nih.gov

Glucuronidation is another major metabolic pathway for N-OH-ABP. nih.gov This reaction involves the conjugation of glucuronic acid to the nitrogen of N-OH-ABP, a process known as N-glucuronidation. bibliotekanauki.pl This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with human liver microsomes showing the ability to glucuronidate N-OH-ABP. nih.gov Specific isoforms, UGT1A4 and UGT1A9, have been identified as catalysts for the N-glucuronidation of the parent compound, 4-ABP, and are also implicated in the metabolism of its derivatives. nih.gov

The resulting N-glucuronide conjugate is relatively stable and water-soluble, facilitating its transport from the liver, via the bloodstream, to the urinary bladder for excretion. bibliotekanauki.plnih.gov However, the N-glucuronide of N-OH-ABP is acid-labile. nih.gov Under the acidic conditions typically found in the urine of the bladder (pH 5-6), the conjugate can be hydrolyzed, releasing the proximate carcinogen N-OH-ABP directly within the target organ. aacrjournals.orghpa.gov.tw This local release allows for subsequent activation within the bladder tissue via O-acetylation, leading to DNA adduct formation. aacrjournals.org

Deacetylation Processes (e.g., O-deacetylation, N-deacetylation)

Deacetylation plays a significant role in the metabolic processing of N-OH-ABP and its acetylated precursor, N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). These reactions are catalyzed by deacetylase enzymes, particularly microsomal deacetylases, and can lead to either detoxification or further activation, depending on the specific reaction. nih.gov

O-deacetylation: This process involves the removal of an acetyl group from the oxygen atom of an N-acetoxy-arylamine. The O-deacetylation of N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) results in the formation of N-OH-AABP. nih.gov This product is considered relatively innocuous compared to the product of N-deacetylation, suggesting that O-deacetylation can be a detoxification pathway. nih.gov Studies comparing hepatic microsomes from different species have shown varying ratios of O- to N-deacetylase activity, which may contribute to species-specific differences in carcinogen susceptibility. nih.gov For example, rat hepatic microsomes exhibit a higher ratio of O-deacetylation to N-deacetylation compared to dog microsomes. nih.gov

N-deacetylation: This pathway involves the removal of an acetyl group from the nitrogen atom. N-deacetylation of N-OAc-AABP can produce the highly reactive intermediate, N-acetoxy-4-aminobiphenyl. nih.govoup.com Similarly, N-OH-AABP can undergo deacetylation to form N-OH-ABP within cells, which is then available to exert its genotoxic effects. oup.comresearchgate.net The activation of N-OAc-AABP's mutagenicity and its binding to nucleic acids in the presence of hepatic microsomes can be blocked by paraoxon, an inhibitor of microsomal deacetylases, highlighting the critical role of these enzymes. nih.govoup.com

| Process | Substrate Example | Primary Product | Enzyme Type | Significance |

|---|---|---|---|---|

| O-Deacetylation | N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) | N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) | Microsomal Deacetylase | Generally considered a detoxification step, as the product is less reactive. nih.gov |

| N-Deacetylation | N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) | This compound (N-OH-ABP) | Deacetylase | Can be an activation step by producing the proximate carcinogen N-OH-ABP within target cells. oup.comresearchgate.net |

| N-Deacetylation | N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) | N-acetoxy-4-aminobiphenyl | Microsomal Deacetylase | Activation step leading to a precursor of the nitrenium ion. nih.gov |

Formation of Electrophilic Intermediates (e.g., Nitrenium Ions)

The ultimate carcinogenic activity of this compound stems from its conversion into highly reactive electrophilic intermediates. ontosight.ai The most significant of these is the arylnitrenium ion. nih.govnih.gov

The formation of the nitrenium ion is not a direct process but follows a series of metabolic steps. N-OH-ABP is first converted into an ester, such as an N-acetoxy or N-sulfonyloxy derivative, through processes like O-acetylation or O-sulfonation. nih.govnih.gov This esterification occurs via enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs). nih.govnih.gov

These resulting esters, for example, N-acetoxy-4-aminobiphenyl, are unstable. nih.gov They undergo spontaneous heterolytic cleavage of the N-O bond (N-O heterolysis), releasing the acetate (B1210297) or sulfate group and generating a highly electrophilic arylnitrenium ion. nih.govresearchgate.net This reactive species can then readily attack nucleophilic sites on cellular macromolecules. ontosight.ai Its primary target is DNA, where it forms covalent adducts, particularly at the C8 position of guanine (B1146940) bases. oup.comnih.gov The formation of these DNA adducts is a critical initiating event in the mechanism of chemical carcinogenesis, leading to mutations if not repaired. ontosight.aimdpi.com The acidic environment of the urinary bladder is thought to enhance the decomposition of N-hydroxy metabolites into the reactive nitrenium ion, contributing to the organ-specific carcinogenicity of 4-aminobhenyl. hpa.gov.tw

| Precursor Metabolite | Activation Pathway | Resulting Electrophilic Intermediate | Key Research Finding |

|---|---|---|---|

| This compound (N-OH-ABP) | O-acetylation | 4-biphenylnitrenium ion | Breakdown of the unstable N-acetoxyarylamine ester produces the highly reactive aryl nitrenium ion, which serves as the ultimate electrophile for DNA adduct formation. nih.gov |

| This compound (N-OH-ABP) | O-sulfonation | 4-biphenylnitrenium ion | Sulfotransferase-mediated activation can form a reactive sulfuric acid ester intermediate that binds to DNA. nih.gov |

Dna Adduct Formation and Molecular Interactions of N Hydroxy 4 Aminobiphenyl

Primary DNA Adducts and Their Characterization

The interaction of N-hydroxy-4-aminobiphenyl with DNA results in the formation of several types of adducts, with one major product and other minor ones.

The predominant DNA adduct formed from the reaction of this compound with DNA is N-(deoxyguanosin-8-yl)-4-aminobiphenyl, commonly abbreviated as dG-C8-4ABP. plos.orgoup.compnas.org This adduct accounts for approximately 80% of the total DNA adducts formed. oup.com Its formation involves the covalent binding of the nitrogen of the aminobiphenyl group to the C8 position of the guanine (B1146940) base in DNA. aacrjournals.org

The characterization of dG-C8-4ABP has been accomplished through various analytical techniques. High-performance liquid chromatography (HPLC) analysis of DNA hydrolysates reveals a characteristic peak corresponding to dG-C8-4ABP. plos.orgnih.gov Further confirmation of its identity has been achieved using HPLC coupled with electrospray ionization mass spectrometry. nih.gov Additionally, ³²P-postlabeling is a highly sensitive method used for the detection and quantification of this adduct in biological samples. nih.govnih.gov The synthesis of dG-C8-4ABP standards has been crucial for accurate quantification in these analytical methods. nih.govnih.govtandfonline.com

| Characteristic | Description | Primary Detection Methods |

|---|---|---|

| Structure | Covalent bond between the nitrogen of 4-aminobiphenyl (B23562) and the C8 position of deoxyguanosine. | Mass Spectrometry, NMR Spectroscopy |

| Prevalence | Constitutes approximately 80% of the DNA adducts formed by this compound. oup.com | ³²P-Postlabeling, HPLC |

| Significance | Considered a key premutagenic lesion in 4-aminobiphenyl-induced carcinogenesis. nih.gov | Mutagenesis assays, sequencing |

While dG-C8-4ABP is the major adduct, other minor DNA adducts are also formed from the interaction of this compound with DNA. These include adducts with deoxyadenosine. Specifically, N-(deoxyadenosin-8-yl)-4-aminobiphenyl has been identified as a minor adduct. oup.com Another minor adduct is 3-(deoxyguanosin-N²-yl)-4-aminobiphenyl. oup.com The detection and characterization of these less abundant adducts often require sensitive techniques like ³²P-postlabeling analysis following nuclease P1 enrichment to enhance their signal. oup.com

Sequence Preference in DNA Adduction

The formation of DNA adducts by this compound is not random; it exhibits a preference for certain DNA sequences.

Research has shown that this compound forms adducts at specific sites within the TP53 tumor suppressor gene, a gene frequently mutated in human cancers. acs.orgnih.gov Notably, some of these preferential binding sites correspond to mutational hotspots observed in bladder cancer. nih.govoncotarget.com For instance, codon 285, which is a mutational hotspot in bladder cancer that does not involve a CpG site, has been identified as a preferential binding site for this compound. nih.gov However, the mutational spectrum induced by this compound in experimental models does not always perfectly align with that seen in human bladder tumors, suggesting a complex interplay of factors in tumor development. nih.gov

DNA methylation, an epigenetic modification, can significantly influence the pattern of DNA adduct formation by this compound. nih.gov Studies have demonstrated that the methylation of cytosine at CpG sites can enhance the binding of this compound to these sites. nih.gov For example, codons 175 and 248 in the TP53 gene, which are mutational hotspots at CpG sites, become preferential binding sites for this carcinogen only when they are methylated. nih.gov This indicates that both the intrinsic DNA sequence and epigenetic modifications play a role in determining the sites of adduction. In contrast, some studies have found that preferential N-hydroxy-4-acetylaminobiphenyl DNA adduction sites and induced mutational hotspots are not biased toward methylated CpG dinucleotides in other gene targets. aacrjournals.org

| TP53 Codon | Methylation Status | This compound Binding | Significance |

|---|---|---|---|

| 175 | Methylated | Preferential binding site. nih.gov | Mutational hotspot at a CpG site. nih.gov |

| 248 | Methylated | Preferential binding site. nih.gov | Mutational hotspot at a CpG site. nih.gov |

| 285 | - | Preferential binding site. nih.gov | Mutational hotspot at a non-CpG site. nih.gov |

Interaction with Other Cellular Macromolecules (e.g., RNA, Proteins)

The metabolic activation of 4-aminobiphenyl (ABP) to its N-hydroxy derivative, this compound (N-OH-ABP), results in a reactive intermediate capable of forming covalent adducts with various cellular macromolecules, not limited to DNA. These interactions with RNA and proteins are significant indicators of the formation of electrophilic metabolites that can disrupt cellular functions. nih.govaacrjournals.org The formation of these adducts is a critical step in the chain of events that can lead to cellular toxicity and carcinogenesis. nih.govgenome.jpplos.org

Following its formation, N-OH-ABP can be further metabolized, leading to the generation of a highly reactive arylnitrenium ion. nih.gov This electrophilic species is capable of reacting with nucleophilic sites on cellular macromolecules, including RNA and proteins. who.int The binding of N-OH-ABP and its derivatives to these macromolecules has been demonstrated in various experimental models, including isolated rat liver parenchymal cells, human uroepithelial cells (HUC), and dog hepatic and bladder tissues. nih.govnih.govoup.com

In studies using isolated rat liver parenchymal cells, the formation of adducts with both RNA and protein was used as a marker for the metabolic transformation of aminobiphenyl derivatives into reactive species. nih.govaacrjournals.org Research has shown that N-hydroxy-N-4-acetylaminobiphenyl, a related hydroxamic acid, binds to RNA more extensively than several other aminobiphenyl derivatives. nih.govaacrjournals.org Interestingly, the RNA adducts formed from this compound retained very little of the acetyl group, suggesting a specific activation mechanism. nih.govaacrjournals.org

Investigations with cultured normal human uroepithelial cells have demonstrated that the cytosol can catalyze the binding of N-OH-ABP to RNA in an acetyl coenzyme A (AcCoA)-dependent manner. nih.govebi.ac.uk This suggests that enzymatic O-acetylation of N-OH-ABP is a key activation step leading to the formation of RNA adducts within the target tissue for ABP-induced bladder cancer. nih.gov The extent of this binding was found to be quantitatively similar to that of DNA. nih.govebi.ac.uk

Furthermore, studies utilizing microsomes from dog liver and bladder have also shown the capacity of these tissues to mediate the binding of N-OH-ABP to both RNA and DNA. oup.com This binding was facilitated by the presence of acetyl donors, reinforcing the role of acetylation in the activation process. oup.com

While the specific protein targets of N-OH-ABP are less extensively characterized than DNA adducts, hemoglobin has been identified as one such target. scholaris.ca The formation of ABP-hemoglobin adducts is considered a valuable biomarker for assessing human exposure to 4-aminobiphenyl. who.int It is understood that metabolites of 4-aminobiphenyl interact with proteins like hemoglobin, which may contribute to cytotoxic effects. inchem.org The interaction with urothelial cellular proteins, for instance, might be responsible for the cytotoxicity and subsequent regenerative proliferation observed in the bladder at higher doses of 4-aminobiphenyl. inchem.org In one proposed mechanism, 4-nitrosobiphenyl, an oxidation product of ABP, covalently binds to the thiol groups of cysteine residues in hemoglobin. scholaris.ca

The ultimate reactive metabolite, the nitrenium ion, is understood to react with various nucleophilic centers in macromolecules. who.int While the C8 of guanine is a primary target in DNA, analogous reactive sites in RNA and amino acid residues in proteins are also susceptible to adduction. who.int

The following table summarizes the comparative binding of various aminobiphenyl derivatives to RNA and protein as observed in isolated rat liver parenchymal cells.

| Compound | Relative Binding to RNA (%) | Relative Binding to Protein (%) |

| N-hydroxy-N-4-acetylaminobiphenyl | 100 | 100 |

| 4-Nitrosobiphenyl | ~50 | ~100 |

| 4-Aminobiphenyl | ~25-30 | <50 |

| This compound | ~25-30 | <50 |

| 4-Acetylaminobiphenyl (B142796) | ~50 | <50 |

| 4-Nitro-biphenyl | No significant binding | <50 |

| Azoxybiphenyl | No significant binding | <50 |

*Binding is expressed relative to N-hydroxy-N-4-acetylaminobiphenyl, which showed the most pronounced binding to both RNA and protein in this study. Data is approximated from descriptive findings in the source. aacrjournals.org

This interactive table allows for the comparison of the relative reactivity of different aminobiphenyl derivatives towards cellular macromolecules.

Genotoxicity and Mutagenesis Induced by N Hydroxy 4 Aminobiphenyl

Mechanisms of DNA Damage Beyond Adducts

While the formation of DNA adducts, particularly at the C8 position of guanine (B1146940) (dG-C8-ABP), is a major pathway of N-OH-4-ABP-induced genotoxicity, evidence reveals that this compound also instigates DNA damage through other mechanisms, notably oxidative stress. plos.orgnih.gov

Studies have demonstrated that N-OH-4-ABP can induce oxidative DNA damage, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov This process is often mediated by the presence of metal ions like copper (Cu(II)) and endogenous reducing agents such as NADH. nih.gov The interaction of N-OH-4-ABP with Cu(II) can lead to its autoxidation and the generation of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). nih.gov These ROS can then attack DNA bases, resulting in oxidative damage. nih.govscispace.com The involvement of H₂O₂ is further supported by findings that catalase, an enzyme that breaks down H₂O₂, can reduce the extent of DNA damage. nih.gov

Mutational Spectra Analysis

The genotoxic activity of N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP) is underscored by its ability to induce a characteristic pattern of mutations in DNA. Analysis of these mutational spectra provides insights into the mechanisms by which this carcinogen interacts with the genome and drives the process of carcinogenesis.

G to T Transversions and Other Mutations

A hallmark of the mutagenicity of N-OH-4-ABP and its parent compound, 4-aminobiphenyl (B23562) (4-ABP), is the predominance of specific types of base substitutions. Numerous studies have shown that G to T transversions are a frequent mutational event induced by these compounds. aacrjournals.orgescholarship.orgnih.gov This type of mutation, where a guanine-cytosine (G:C) base pair is replaced by a thymine-adenine (T:A) base pair, is consistent with the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). plos.orgaacrjournals.org

The dG-C8-ABP adduct can disrupt the normal DNA structure, causing the guanine base to adopt a syn conformation. aacrjournals.org This altered conformation can lead to mispairing during DNA replication, where an adenine (B156593) base is incorrectly incorporated opposite the adducted guanine, ultimately resulting in a G to T transversion after another round of replication. nih.gov

While G to T transversions are often the most common, other mutations are also observed. These include G to A transitions and G to C transversions. nih.govescholarship.org For example, in one study using human TP53 knock-in mouse embryo fibroblasts, G>C/C>G transversions were identified as the main type of mutation. nih.gov The specific mutational spectrum can be influenced by factors such as the experimental system, the gene being analyzed, and the DNA repair capacity of the cells. nih.govaacrjournals.org

Table 1: Mutational Spectra Induced by this compound in Different Experimental Systems

| Experimental System | Gene Analyzed | Predominant Mutation Type | Other Observed Mutations | Reference |

| Big Blue Mouse Embryonic Fibroblasts | cII transgene | G to T transversions (47%) | G to A transitions, G to C transversions | aacrjournals.org |

| Human TP53 Knock-in Mouse Embryo Fibroblasts | TP53 | G>C/C>G transversions | - | nih.gov |

| Salmonella typhimurium | hisD3052 allele | G·C -> T·A transversions | - | nih.gov |

| Human Urothelial Cells | supF gene | G:C→T:A transversions, G:C→C:G transversions | G:C→A:T transitions, deletions | oncotarget.com |

Impact on Gene Expression Profiles

Exposure of cells to N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a closely related reactive metabolite of 4-aminobiphenyl, leads to significant alterations in gene expression profiles. These changes reflect the cellular response to the induced damage and can provide clues about the mechanisms of toxicity and mutagenesis.

In studies using the human TK6 lymphoblastoid cell line, treatment with N-OH-AABP resulted in statistically significant changes in the expression of thousands of genes. acs.orgebi.ac.uk These differentially regulated genes are involved in a wide array of cellular processes, including:

Stress Response: A general stress response is often activated, with the upregulation of heat shock proteins such as Hsp40, Hsp70, and Hsp105. acs.org

Xenobiotic Metabolism: Genes involved in the detoxification of foreign compounds, like glutathione (B108866) transferase, are affected. acs.org

DNA Repair: Crucially, genes involved in all major DNA repair pathways show altered expression. This includes genes related to excision repair (e.g., ERCC5), mismatch repair (e.g., MLH3), and damage-specific DNA binding proteins (e.g., DDB2). acs.org

Cell Survival and Growth: Some genes related to cell survival and growth have been observed to be downregulated. who.int

The specific pattern of gene expression changes can be dose-dependent and may differ from that induced by other types of carcinogens, highlighting the unique cellular response to N-OH-AABP. acs.org Anchoring these gene expression profiles to phenotypic endpoints like toxicity and mutation frequency helps in identifying potential biomarkers of exposure and effect. ebi.ac.uk

Link to DNA Replication and Repair Pathways

The genotoxicity of this compound (N-OH-4-ABP) is intricately linked to the cellular processes of DNA replication and repair. The formation of bulky DNA adducts, such as dG-C8-ABP, presents a significant challenge to the DNA replication machinery. nih.gov When a replication fork encounters such a lesion, it can stall, leading to replication stress and potentially cell death if the damage is not bypassed or repaired.

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of agents like N-OH-4-ABP. The primary mechanism for removing bulky adducts is the nucleotide excision repair (NER) pathway. nih.govoup.com The UvrABC nuclease complex in E. coli has been shown to specifically incise DNA fragments modified with N-OH-4-ABP, demonstrating the recognition of these adducts by the NER machinery. In human cells, the efficiency of NER can be influenced by various factors, including the specific location of the adduct within the genome and the cellular context. nih.gov

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. oup.com Studies have shown that p53 can modulate the rate of removal of dG-C8-ABP adducts from genomic DNA. oup.com This suggests that a functional p53 pathway is important for the efficient repair of N-OH-4-ABP-induced DNA damage. Mutations in the TP53 gene, which are common in human bladder cancer, could therefore impair this repair process and enhance the mutagenic potential of this carcinogen. oup.com

Furthermore, the base excision repair (BER) pathway may also be involved, particularly in the context of oxidative DNA damage induced by N-OH-4-ABP. oncotarget.com However, some studies suggest that certain carcinogens can impair the expression of key repair proteins, potentially hindering the cell's ability to cope with the induced damage. oncotarget.com The interplay between DNA adduct formation, replication fidelity, and the capacity of the various DNA repair pathways ultimately determines the mutational outcome of exposure to N-OH-4-ABP.

Chromosomal Aberrations and Genomic Instability

Studies in cultured human uroepithelial cells have shown that treatment with 4-ABP or its N-hydroxy metabolites can induce chromosomal instability. who.intnih.gov This can manifest as breaks at specific chromosomal locations, deletions of chromosomal segments, and the formation of new, rearranged chromosomes through translocations. nih.gov

One study demonstrated that these carcinogens can induce the amplification of integrated viral DNA (SV40) at a specific chromosomal site (9q12-21.1). nih.gov This amplification was associated with breakage at this site, leading to deletions and translocations involving other chromosomes. nih.gov This suggests a mechanism where carcinogen-induced gene amplification can create fragile sites within the genome, predisposing the cell to further rearrangements and contributing to the cascade of events that drive tumorigenesis. nih.gov The ability of 4-ABP and its metabolites to promote such genomic instability underscores their potent carcinogenic properties. researchgate.netscholaris.ca

Carcinogenesis Mechanisms Associated with N Hydroxy 4 Aminobiphenyl

Role in Bladder Carcinogenesis

N-OH-ABP is strongly implicated in the etiology of human urinary bladder cancer. ontosight.aiplos.org The mechanism of bladder carcinogenesis is a multi-step process involving metabolic activation, transport, and further activation within the bladder tissue itself. wikipedia.orgnih.gov

The selective carcinogenicity of 4-ABP for the urinary bladder is attributed to a specific metabolic and transport pathway. nih.gov The initial metabolic activation of 4-ABP to N-OH-ABP occurs primarily in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP1A2. plos.orgaacrjournals.org Following its formation, N-OH-ABP can undergo several conjugation reactions in the liver, including N-glucuronidation. wikipedia.orgresearchgate.net

The resulting N-glucuronide conjugate is stable and is transported via the bloodstream to the kidneys for excretion into the urine. wikipedia.orgaacrjournals.org Within the acidic environment of the bladder, the N-glucuronide conjugate is hydrolyzed, releasing the N-OH-ABP directly into the bladder lumen. wikipedia.orgnih.gov This delivery mechanism concentrates the proximate carcinogen in the target organ, the urinary bladder. wikipedia.orgnih.gov In contrast, sulfonation of N-OH-ABP in the liver is considered a detoxification pathway for the bladder, as the resulting sulfate (B86663) ester is highly reactive and binds within the liver, reducing the amount of N-OH-ABP available for transport to the bladder. nih.gov

Once N-OH-ABP is released into the bladder, it can enter the urothelial cells that line the bladder wall. wikipedia.org These epithelial cells possess the enzymatic machinery for further metabolic activation. wikipedia.org Within the urothelial cells, N-OH-ABP can be further activated by O-acetylation, a reaction catalyzed by N-acetyltransferases (NATs), particularly NAT1. aacrjournals.org This leads to the formation of a highly reactive N-acetoxy-4-aminobiphenyl, which readily forms an arylnitrenium ion. wikipedia.orgaacrjournals.org This ultimate electrophilic species can then covalently bind to DNA, forming DNA adducts. plos.orgwikipedia.org

Studies have shown that human urothelial cells can metabolically activate N-OH-ABP and its derivatives, leading to DNA damage. oup.comnih.govaacrjournals.org The susceptibility of these cells is linked to their ability to perform these critical activation steps. The formation of DNA adducts, particularly N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), is a key initiating event in bladder carcinogenesis. plos.orgnih.gov

Role in Other Organ Carcinogenesis (e.g., Liver, Lung)

While bladder cancer is the primary cancer associated with 4-ABP exposure in humans, this compound is also a potent liver carcinogen in some animal models, such as mice. nih.govscholaris.ca The mechanism in the liver also involves the metabolic activation of 4-ABP to N-OH-ABP. nih.gov In the liver, N-OH-ABP can be further activated by sulfonation, catalyzed by sulfotransferases, to form a reactive sulfuric acid ester that can bind to hepatic DNA. nih.govnih.gov The balance between detoxification pathways like glucuronidation and activation pathways like sulfonation can influence the organ-specific carcinogenicity. nih.govnih.gov Oxidative stress induced by the N-hydroxylation of 4-ABP, potentially mediated by CYP2E1, has also been suggested as a contributing factor to liver tumorigenesis in mice. nih.govscholaris.ca

Aromatic amines, including 4-ABP, have also been implicated in the development of lung cancer in cigarette smokers. aacrjournals.org 4-ABP-DNA adducts have been detected in human lung tissue. aacrjournals.org However, the metabolic activation capacity of the lung for 4-ABP appears to be lower than that of the liver. aacrjournals.org It has been suggested that the 4-ABP-DNA adducts found in the lung may arise from the metabolism of 4-nitrobiphenyl (B1678912), another environmental pollutant, rather than directly from 4-ABP. oup.com

Relationship to Human Cancer Etiology

There is sufficient evidence in humans for the carcinogenicity of 4-aminobiphenyl (B23562), with a strong causal link to cancer of the urinary bladder. wikipedia.orgnih.gov Epidemiological studies have demonstrated a significantly increased risk of bladder cancer in individuals occupationally exposed to 4-ABP and in cigarette smokers. aacrjournals.orgoup.com 4-ABP is a component of tobacco smoke, and its DNA adducts have been found in the bladder tissue of smokers. wikipedia.orgpnas.org The levels of these adducts have been shown to be proportional to bladder cancer risk. wikipedia.org

Molecular Events in Tumor Initiation and Progression

The formation of DNA adducts by the reactive metabolites of N-OH-ABP is a critical molecular event in tumor initiation. plos.orgwikipedia.org The major adduct formed is dG-C8-4-ABP. plos.orgnih.gov If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mispairing during DNA replication, resulting in mutations. nih.gov

Mutations in critical genes, such as the tumor suppressor gene TP53, are common in bladder cancer, occurring in 30-60% of cases. wikipedia.orgacs.org Studies have shown that N-OH-ABP can preferentially form DNA adducts at specific codons within the TP53 gene, including codons that are mutational hotspots in bladder cancer. nih.govacs.org For example, codons 175, 248, 280, and 285 have been identified as preferential binding sites for N-OH-ABP. nih.govacs.org The induction of mutations in such key regulatory genes can disrupt normal cell cycle control and apoptosis, leading to uncontrolled cell proliferation and the initiation of a tumor. The subsequent accumulation of additional genetic and epigenetic alterations contributes to tumor progression.

Cellular and Molecular Responses to N Hydroxy 4 Aminobiphenyl Exposure

DNA Repair Mechanisms

Upon formation of N-OH-4-ABP-DNA adducts, cells activate sophisticated repair machinery to remove these lesions and restore genomic integrity. The primary pathway responsible for clearing these bulky adducts is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair is a crucial mechanism for repairing bulky DNA lesions that distort the DNA helix, such as those formed by N-OH-4-ABP. kegg.jp Research has extensively utilized the Escherichia coli NER enzyme complex, UvrABC nuclease, as a tool to study the damage caused by N-OH-4-ABP. acs.orgnih.govoup.comnih.gov This enzyme complex can specifically recognize and quantitatively incise DNA fragments modified with N-OH-4-ABP. acs.orgoup.com The UvrABC nuclease makes two incisions, one on each side of the DNA adduct, allowing for the removal of the damaged segment. oup.com

Studies using the UvrABC nuclease incision method have been instrumental in mapping the binding spectrum of N-OH-4-ABP along the human p53 tumor suppressor gene, a frequent target for mutations in bladder cancer. acs.orgnih.gov It was found that codons that are mutational hotspots in bladder cancer are also preferential binding sites for N-OH-4-ABP. acs.org For instance, codon 285 was identified as a preferential binding site. nih.gov

The importance of this repair pathway is highlighted in studies with DNA repair-deficient E. coli strains. Strains lacking a functional uvrA gene, a key component of the UvrABC complex, exhibit a 30- to 400-fold increase in mutation frequency upon exposure to N-OH-4-ABP compared to wild-type strains. nih.gov Furthermore, 32P-postlabeling analysis showed that while ABP-DNA adducts are repaired relatively quickly in wild-type strains, they persist in the uvrA mutant strains, directly linking the UVR endonuclease system to the repair of these mutagenic adducts. nih.gov

| Research Focus | Key Finding | Model System | Reference |

|---|---|---|---|

| Mapping DNA Adducts | The UvrABC nuclease specifically and quantitatively incises DNA fragments modified with N-OH-4-ABP. | E. coli enzyme on human p53 gene fragments | acs.orgnih.gov |

| Adduct Distribution | The UvrABC incision method, combined with LMPCR, was used to map the distribution of 4-ABP adducts at the nucleotide level in human cells. | Human bladder and lung fibroblast cells | oup.com |

| Repair Pathway Importance | Mutants in the uvrA gene showed significantly higher mutation rates and persistence of DNA adducts from N-OH-4-ABP. | E. coli strains (wild-type vs. uvrA mutant) | nih.gov |

| Mechanism of Repair | Bulky DNA adducts formed by metabolites of carcinogens like 4-ABP are primarily repaired by the Nucleotide Excision Repair pathway. | General review | nih.govscholaris.ca |

While NER is the primary pathway for the removal of bulky N-OH-4-ABP-DNA adducts, other repair mechanisms may also be involved, particularly in response to different types of cellular damage induced by the compound. scholaris.ca N-OH-4-ABP metabolism can also lead to oxidative DNA damage, which is typically handled by the Base Excision Repair (BER) pathway. scholaris.canih.gov

Furthermore, studies in E. coli suggest that distinct pathways may exist for repairing lesions that lead to mutations versus those that cause cell death (cytotoxicity). nih.gov While NER efficiently repairs the mutagenic adducts, strains with mutations in the polA gene (encoding DNA polymerase I, involved in both replication and repair) were found to be particularly sensitive to the cytotoxic effects of N-OH-4-ABP, indicating a role for this enzyme in repairing lethal DNA lesions. nih.gov The tumor suppressor p53 also plays a role in regulating the repair of these adducts, as it can modulate the rate of removal of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) from genomic DNA in human bladder cancer cells. oup.com

Oxidative Stress Response and Antioxidant Pathways (e.g., NRF2)

Exposure to N-OH-4-ABP is not only genotoxic through direct DNA adduction but also through the induction of oxidative stress. The metabolic activation of 4-ABP can generate reactive oxygen species (ROS), leading to cellular damage. wikipedia.orgwho.int

The N-hydroxylation of 4-ABP, a reaction that can be catalyzed by the enzyme Cytochrome P450 2E1 (CYP2E1), has been shown to produce oxidative stress in mouse hepatoma cells. nih.gov Studies have demonstrated that N-OH-4-ABP can cause oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), through a mechanism involving the generation of hydrogen peroxide (H₂O₂). nih.gov This process is enhanced in the presence of copper ions and NADH. nih.gov

In response to this oxidative assault, cells activate antioxidant pathways, with the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway being a central player. nih.gov NRF2 is a transcription factor that regulates a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. oup.com Research indicates that a stronger NRF2-associated antioxidant response may offer protection against ABP-induced oxidative stress and subsequent tumorigenesis. nih.gov For example, female mice, which are less susceptible to ABP-induced liver tumors, exhibit a more robust NRF2 antioxidant response compared to males. scholaris.canih.gov Furthermore, the dietary compound sulforaphane, a known activator of NRF2, has been shown to inhibit 4-ABP-induced DNA damage in bladder cells and tissues, an effect linked to its activation of the NRF2 signaling pathway. oup.com

| Research Area | Key Finding | Model/System | Reference |

|---|---|---|---|

| Oxidative Stress Induction | N-hydroxylation of 4-ABP by CYP2E1 produces oxidative stress. | Mouse hepatoma cells and in vivo mouse model | nih.gov |

| Mechanism of Oxidative Damage | N-OH-4-ABP induces oxidative DNA damage (e.g., 8-OHdG) via the generation of H₂O₂. | Cell-free system with human DNA fragments and cultured human cells | nih.gov |

| NRF2 Antioxidant Response | A stronger NRF2-associated antioxidant response is linked to protection from ABP-induced oxidative stress. | In vivo mouse model | scholaris.canih.gov |

| Inhibition by NRF2 Activators | Sulforaphane, an NRF2 activator, inhibits 4-ABP-induced DNA damage in the bladder. | Human bladder cancer cells and mouse model | oup.com |

Apoptosis and Cell Survival Pathways

The extensive DNA damage and oxidative stress caused by N-OH-4-ABP can trigger signaling pathways that lead to programmed cell death, or apoptosis, a critical mechanism for eliminating genetically compromised cells. However, these same stress signals can also activate pro-survival pathways that may allow damaged cells to evade apoptosis, a hallmark of cancer. who.intkegg.jp

The generation of ROS during N-OH-4-ABP metabolism can induce multiple intracellular signaling pathways, including the NF-κB, JNK/SAPK/p38, and Erk/MAPK pathways. kegg.jp These pathways are double-edged swords; they can either promote apoptosis or lead to the transcription of genes that confer apoptosis resistance and promote cell proliferation. kegg.jp The ultimate outcome depends on the cellular context, the extent of the damage, and the balance between pro-apoptotic and anti-apoptotic signals.

The ability of a chemical to act as a carcinogen often requires it to be not only mutagenic but also cytotoxic, thereby stimulating cell proliferation to replace the dying cells. who.int The inhibition of apoptosis can be a key event, allowing cells with damaged DNA to survive, proliferate, and accumulate further mutations, eventually leading to a tumorigenic phenotype. who.int The p53 tumor suppressor protein is a master regulator of these processes, and its function is critical in mediating the cellular response to DNA damage, often by inducing cell cycle arrest to allow for repair or by triggering apoptosis if the damage is irreparable. oup.com

Immunogenicity of N-Hydroxy-4-aminobiphenyl-Modified DNA

A fascinating cellular response to N-OH-4-ABP is the potential for its DNA adducts to be recognized by the immune system. While native DNA is generally non-immunogenic, DNA that has been structurally altered by chemical carcinogens can become antigenic, capable of eliciting an immune response. nih.govplos.org

Research has shown that human DNA modified by N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a reactive metabolite of 4-ABP, is highly immunogenic when used to immunize rabbits, leading to the production of high-titer antibodies specific to the modified DNA. nih.govplos.org These experimentally induced antibodies show a remarkable ability to recognize and bind to genomic DNA isolated from bladder cancer patients significantly better than to DNA from healthy individuals. plos.orgresearchgate.net

This finding suggests that the DNA of bladder cancer patients contains neo-antigenic epitopes that are structurally similar to those on the N-OH-AABP-modified DNA. plos.orgmdpi.com It is hypothesized that the DNA damage caused by 4-ABP metabolites in vivo can generate these new antigenic sites, which in turn may lead to the induction of autoantibodies in some bladder cancer patients. plos.orgmdpi.com This immune response is further evidenced by the detection of immune complex deposits in the glomerular basement membrane of rabbits immunized with N-OH-AABP-modified DNA, highlighting potential pathological consequences of this immunogenicity. nih.gov

Advanced Analytical and Detection Methodologies for N Hydroxy 4 Aminobiphenyl and Its Metabolites

Detection and Quantification of DNA Adducts

The covalent binding of N-OH-4-ABP to DNA forms adducts, which are considered a key initiating event in chemical carcinogenesis. Several highly sensitive methods are employed to detect and quantify these DNA adducts.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the structural characterization and quantification of DNA adducts due to its high specificity and sensitivity. oup.com

Nano-LC Microelectrospray Mass Spectrometry: A validated nano-liquid chromatography (LC) microelectrospray mass spectrometry assay is available for the detection and quantification of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), the primary DNA adduct of 4-aminobiphenyl (B23562). nih.govacs.orgebi.ac.uk This method offers a high degree of analyte characterization and has a limit of quantification of approximately 27 femtograms (fg) of dG-C8-ABP injected on-column. nih.govacs.orgebi.ac.uk In human lymphoblastoid TK6 cells exposed to N-OH-4-acetylaminobiphenyl, this technique measured dG-C8-ABP adduct levels ranging from 18 to 500 adducts per 10⁹ nucleotides. nih.govacs.org

HPLC/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS): High-performance liquid chromatography coupled with electrospray ionization mass spectrometry is another powerful technique for analyzing DNA adducts. acs.orgnih.gov This method was used to confirm the identity of the major adduct, dG-C8-4-ABP, in calf thymus DNA reacted with [2,2'-³H]-N-Hydroxy-4-aminobiphenyl. acs.orgnih.gov The modification level was determined to be 19 ± 1.7 dG-C8-4-ABP adducts per 10⁸ nucleotides. acs.orgnih.gov Isotope dilution LC-ESI-MS with selected ion recording has also been developed for the quantitative analysis of dG-C8-4-ABP, with a detection limit of about 10 pg on-column, which corresponds to 0.7 dG-C8-4-ABP adducts in 10⁷ nucleotides from a 100 µg DNA sample. oup.com

High-Resolution Mass Spectrometry (HRMS): While not explicitly detailed for N-OH-4-ABP in the provided context, HRMS is a valuable tool in adduct analysis for its ability to provide highly accurate mass measurements, aiding in the unambiguous identification of adducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS with negative ion chemical ionization has been used to quantify 4-aminobiphenyl (4-ABP) released from DNA adducts after alkaline hydrolysis. oup.comnih.gov This method demonstrated a linear correlation between the amount of hydrolyzed 4-ABP and adduct levels, ranging from approximately 1 in 10⁸ to 1 in 10⁴ nucleotides. nih.gov It has been successfully applied to measure adduct levels in human lung and urinary bladder mucosa specimens. nih.gov

Table 1: Comparison of Mass Spectrometry-Based Techniques for DNA Adduct Analysis

| Technique | Analyte | Sample Type | Key Findings |

| Nano-LC Microelectrospray MS | dG-C8-ABP | Human lymphoblastoid TK6 cells | Quantified adduct levels from 18 to 500 adducts per 10⁹ nucleotides. nih.govacs.org |

| HPLC/ESI-MS | dG-C8-4-ABP | Calf thymus DNA | Confirmed adduct identity and quantified levels at 19 ± 1.7 adducts per 10⁸ nucleotides. acs.orgnih.gov |

| Isotope Dilution LC-ESI-MS | dG-C8-4-ABP | Calf thymus and mouse hepatic DNA | Detection limit of ~10 pg on-column, equivalent to 0.7 adducts in 10⁷ nucleotides. oup.com |

| GC-NICI-MS | 4-ABP (from hydrolyzed adducts) | Human lung and bladder DNA | Measured adduct levels from < 0.32 to 49.5 adducts per 10⁸ nucleotides in lung and < 0.32 to 3.94 adducts per 10⁸ nucleotides in bladder. nih.gov |

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts, even when their structures are unknown. nih.govresearchgate.netspringernature.com The technique involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, labeling with ³²P, and subsequent separation by chromatography. researchgate.netspringernature.com

However, the quantification of DNA adducts by ³²P-postlabeling can be prone to errors due to variations in hydrolysis and labeling efficiencies between adducted and normal nucleotides. acs.orgnih.gov Studies have shown that this method can underestimate the actual levels of dG-C8-4-ABP adducts. acs.orgnih.gov For instance, in one study, the ³²P-postlabeling analysis yielded a value of 0.84 dG-C8-4-ABP adducts per 10⁸ nucleotides, which was significantly lower than results from other methods. acs.orgnih.gov Despite this, the assay has been widely used and provides excellent agreement with other methods like GC-MS when comparing relative adduct levels. nih.gov The method has been used to identify the major DNA adduct, dG-C8-4-ABP, in bladder cells treated with N-hydroxy-N-acetyl-4-aminobiphenyl. oup.com

Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), rely on the specific binding of antibodies to DNA adducts. nih.gov These methods are highly sensitive and can be used for the quantification of specific adducts. acs.orgnih.gov

A dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) was used to measure dG-C8-4-ABP adducts, yielding levels of 82 ± 26 and 63 ± 20 adducts per 10⁸ nucleotides after enzymatic hydrolysis to nucleotides and nucleosides, respectively. acs.orgnih.gov However, it was noted that DELFIA, when using a C8-4-ABP quantitation standard, tended to overestimate the adduct levels compared to other techniques. acs.orgnih.gov When a DNA sample modified in vitro with dG-C8-4-ABP was used as a quantitation standard, both ³²P-postlabeling and DELFIA provided more accurate estimations of the in vivo formation of the adduct. nih.gov

HPLC and TLC Analysis of Metabolites and Adducts

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental techniques for the separation and analysis of N-OH-4-ABP metabolites and DNA adducts. nih.govnih.govoup.com

An analytical HPLC method employing gradient elution from a reverse-phase column has been developed to separate and quantify the in vitro metabolites of 4-aminobiphenyl. nih.gov This method identified N-hydroxy-4-aminobiphenyl as the major metabolite in liver fractions from various species. nih.gov HPLC and TLC analyses of extracts from cultured normal human uroepithelial cells exposed to N-OH-4-ABP revealed the formation of two major metabolites: 4-aminobiphenyl (ABP) and 4-acetylaminobiphenyl (B142796) (AABP). ebi.ac.uknih.govoup.com

Furthermore, HPLC and TLC have been instrumental in analyzing the enzymatic hydrolysates of DNA that has been modified by N-OH-4-ABP. nih.govoup.com These analyses have consistently identified N-(deoxyguanosine-8-yl)-4-aminobiphenyl as the major DNA adduct formed. nih.govoup.com

Gene Expression Profiling in Response to Exposure

Gene expression profiling using microarray technology provides a global view of the cellular response to carcinogen exposure. nih.govacs.org By analyzing changes in the expression of thousands of genes, researchers can identify molecular pathways and biological processes that are perturbed by N-OH-4-ABP.

In a study using the human TK6 lymphoblastoid cell line, exposure to N-OH-4-acetylaminobiphenyl led to statistically significant changes in the expression of 2250 genes. nih.govacs.org Of these, 2245 genes were up-regulated, while 5 genes involved in cell survival and growth were down-regulated. nih.govacs.org Anchoring these gene expression profiles to phenotypic markers like DNA adduct levels, toxicity, and mutagenicity can help in identifying gene expression signatures that are predictive of carcinogenic potential. nih.govacs.org

Comparisons of gene expression profiles induced by N-OH-AABP and another carcinogen, benzo[a]pyrene (B130552) diol epoxide (BPDE), revealed both common and distinct responses. acs.org While a generalized stress response was observed with both compounds, there were also many differentially regulated genes, including those involved in xenobiotic metabolism and various DNA repair pathways. acs.org

In Vitro and in Vivo Research Models for N Hydroxy 4 Aminobiphenyl Studies

Mammalian Cell Culture Systems (e.g., Human Uroepithelial Cells, Lymphoblastoid Cell Lines, Mouse Embryo Fibroblasts)

Mammalian cell cultures serve as a primary tool for investigating the direct effects of N-Hydroxy-4-aminobiphenyl (N-OH-ABP) on target cells, allowing for controlled studies on metabolism, DNA adduct formation, and mutagenicity.

Human Uroepithelial Cells (HUC): As the human bladder is a primary target for 4-aminobiphenyl (B23562) (ABP) carcinogenesis, cultured HUCs are a highly relevant model. nih.gov Studies using normal HUCs have shown they can metabolize N-OH-ABP into 4-aminobiphenyl (ABP) and 4-acetylaminobiphenyl (B142796) (AABP), indicating the presence of N-acetyltransferases. nih.gov The cytosol from HUCs can catalyze the acetyl coenzyme A-dependent binding of N-OH-ABP to both DNA and RNA. nih.gov The major DNA adduct identified in these reactions is N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.govaacrjournals.org Further analysis of DNA from intact HUCs exposed to N-OH-ABP revealed multiple adducts, suggesting that bioactivation can occur directly within the target cells. nih.gov

In SV40-immortalized HUCs (SV-HUC), N-OH-ABP and its derivatives induce a dose-dependent increase in mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus. nih.govaacrjournals.org Interestingly, the mutagenic potency of N-OH-ABP was found to be lower in a subclone of SV-HUC that is resistant to transformation, supporting a link between the compound's mutagenic and transforming capabilities. nih.govaacrjournals.org

Lymphoblastoid Cell Lines: The human TK6 lymphoblastoid cell line has been employed to quantify DNA adduct formation and correlate it with toxic and mutagenic endpoints. nih.govacs.org Following exposure to N-OH-ABP, researchers have measured the steady-state levels of the dG-C8-ABP adduct. nih.govebi.ac.uk These adduct levels were then directly related to cytotoxicity, induced mutations at the thymidine (B127349) kinase (TK) and HPRT loci, and changes in gene expression profiles. acs.org

Mouse Embryo Fibroblasts (MEFs): MEFs, particularly from genetically engineered mice, have been instrumental in studying mutation spectra. In embryonic fibroblasts from Big Blue mice, the related compound N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) caused a dose-dependent increase in the mutation frequency of the cII transgene, with G to T transversions being the predominant mutation. aacrjournals.org Studies using human TP53 knock-in (Hupki) mouse embryo fibroblasts (HUFs) investigated the specific mutations induced by N-OH-ABP in the human TP53 gene. nih.govsemanticscholar.org Treatment of primary HUFs with N-OH-ABP led to the formation of DNA adducts and induced TP53 mutations, with G>C/C>G transversions being the main type. nih.govsemanticscholar.org However, the resulting mutation spectrum was different from that typically observed in human bladder cancer. nih.gov These cells demonstrated an efficient capacity to repair dG-C8-4-ABP adducts. semanticscholar.org

| Cell System | Key Findings | References |

|---|---|---|

| Human Uroepithelial Cells (HUC) | Metabolizes N-OH-ABP; forms dG-C8-ABP DNA adducts; induces mutations at the HGPRT locus. | nih.govaacrjournals.orgnih.govaacrjournals.org |

| Human Lymphoblastoid Cells (TK6) | Allows for quantification of dG-C8-ABP adducts and correlation with mutations at TK and HPRT loci. | nih.govacs.orgebi.ac.uk |

| Mouse Embryo Fibroblasts (MEF) | Used to study mutation frequency and spectra in transgenes (cII) and human genes (TP53). | aacrjournals.orgnih.govsemanticscholar.org |

Bacterial Mutagenicity Assays (e.g., Ames Test)

The Ames test, which utilizes various strains of Salmonella typhimurium, is a standard method for assessing the mutagenic potential of chemical compounds. N-OH-ABP has been shown to be a potent, direct-acting mutagen in this assay, not requiring an external metabolic activation system (like a liver S9 fraction) to exert its effect. oup.com

Studies have demonstrated its mutagenicity in strains such as TA98 and TA100. oup.com The mutagenic activity of N-OH-ABP is significantly influenced by the enzymatic capabilities of the bacterial strains themselves. For instance, its mutagenicity is enhanced in strain YG1024, which has elevated levels of O-acetyltransferase (OAT), an enzyme that can further activate N-hydroxyarylamines. oup.com Conversely, in strain TA98/1,8-DNP6, which is deficient in OAT, the mutagenic response is reduced. oup.com This indicates that O-acetylation is a critical pathway for the mutagenic activation of N-OH-ABP in these bacterial systems. nih.gov In contrast to its parent compound, 4-ABP, which requires metabolic activation to become mutagenic, N-OH-ABP's direct activity in the Ames test confirms its status as a proximate carcinogen. nih.gov

| Bacterial Strain | Characteristic | Response to N-OH-ABP | References |

|---|---|---|---|

| TA98, TA100 | Standard tester strains | Potent direct mutagenicity | oup.com |

| YG1024 | Elevated O-acetyltransferase (OAT) activity | Enhanced mutagenicity | oup.com |

| TA98/1,8-DNP6 | Deficient in OAT activity | Reduced mutagenicity | oup.com |

Future Directions and Emerging Research Areas

Advanced Omics Approaches in N-Hydroxy-4-aminobiphenyl Research (e.g., Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, is set to revolutionize our understanding of the biological impact of N-OH-4-ABP. These approaches allow for a broad, system-level view of the molecular changes occurring within cells and organisms upon exposure.

Proteomics: This field focuses on the large-scale study of proteins. In the context of N-OH-4-ABP, proteomic approaches are being used to identify protein adducts, which can serve as long-term biomarkers of exposure. thermofisher.comresearchgate.net Unlike DNA adducts, which can be repaired, protein adducts are generally more stable and accumulate with chronic exposure. thermofisher.com For instance, researchers have successfully used bottom-up Orbitrap-based mass spectrometry to identify sulfinamide and sulfonamide adducts of 4-ABP with hemoglobin in vitro and have also detected these adducts in mice exposed to 4-ABP. thermofisher.com Future proteomic studies can help to characterize the full spectrum of protein targets for N-OH-4-ABP and its reactive intermediates, revealing novel mechanisms of toxicity and carcinogenesis beyond DNA damage.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. Metabolomic studies can provide a detailed snapshot of the metabolic perturbations caused by N-OH-4-ABP exposure. By analyzing the full range of metabolites, researchers can identify new metabolic pathways involved in the activation and detoxification of N-OH-4-ABP. researchgate.net For example, analyzing the metabolic profile of liver cells exposed to N-OH-4-ABP could reveal key changes in energy metabolism, oxidative stress pathways, and nucleotide biosynthesis, offering a more holistic understanding of its carcinogenic effects.

Development of Novel Biomarkers for Early Detection and Risk Assessment

A critical goal in cancer prevention is the early detection of exposure to carcinogens and the identification of individuals at high risk. Research into N-OH-4-ABP is focused on developing and validating more sensitive and specific biomarkers. ontosight.ai

DNA Adducts: The DNA adduct N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) is a well-established biomarker for 4-ABP exposure and has been instrumental in linking this carcinogen to bladder cancer. nih.gov Future efforts will likely focus on refining analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to detect this and other adducts at even lower levels in accessible biological samples like urine and exfoliated bladder cells. nih.govebi.ac.uk Studies have shown that multiple DNA adducts can be formed in human uroepithelial cells exposed to N-OH-4-ABP, suggesting that a panel of adducts might provide a more comprehensive risk profile. nih.gov

Protein Adducts: As mentioned, protein adducts, particularly with hemoglobin and serum albumin, are promising biomarkers due to their stability. thermofisher.com N-OH-4-ABP can react with hemoglobin to form a sulfinamide crosslink, which can be measured to assess long-term exposure. tandfonline.com Research is ongoing to identify novel protein adducts that are highly specific to N-OH-4-ABP exposure and to develop high-throughput assays for their detection in human populations. thermofisher.com The high reactivity observed between N-hydroxy-2-amino-9H-pyrido[2,3-b]indole (HONH-AαC) and oxyhemoglobin suggests that the sulfinamide adduct of AαC could emerge as a novel biomarker for heterocyclic aromatic amine exposure. thermofisher.com

Metabolites: The urinary metabolites of 4-ABP, including N-OH-4-ABP itself and its glucuronide conjugates, are direct indicators of exposure and metabolic activation. researchgate.net Improving the detection methods for these metabolites is crucial for assessing recent exposure and understanding individual differences in metabolism that may confer susceptibility. ontosight.ai

| Biomarker Type | Example | Significance | Source(s) |

| DNA Adducts | N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) | Well-confirmed biomarker for bladder cancer risk assessment. | nih.gov |

| Protein Adducts | 4-ABP-Hemoglobin (4-ABP-Hb) sulfinamide adducts | Stable, long-term marker of chronic exposure. | thermofisher.comtandfonline.com |

| Metabolites | This compound N-glucuronide | Carrier form of the carcinogen, indicates metabolic activation and transport. | ebi.ac.ukresearchgate.net |

Therapeutic Interventions Targeting this compound Pathways or Effects

Understanding the specific molecular pathways activated by N-OH-4-ABP opens up possibilities for targeted therapeutic and preventive interventions.

Modulation of Metabolic Enzymes: N-OH-4-ABP is formed via cytochrome P450 enzymes (like CYP1A2 and CYP2E1) and further activated by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). nih.govnih.govoup.com Research could focus on developing selective inhibitors of these activating enzymes or inducers of detoxification enzymes (e.g., UDP-glucuronosyltransferases) to reduce the formation of reactive, DNA-damaging species. Interestingly, liver sulfotransferase activity may serve as a detoxification mechanism for the urinary bladder by reducing the bioavailability of N-OH-4-ABP to this extrahepatic tissue. oup.com

Antioxidant Therapies: Oxidative stress has been implicated in the toxicity of 4-ABP. nih.govscholaris.ca Studies using isolated rat hepatocytes have shown that antioxidants such as ascorbate (B8700270) (Vitamin C) and the Vitamin E analog trolox (B1683679) can significantly delay or reverse 4-ABP-induced cytotoxicity. scholaris.ca This suggests that antioxidant supplementation could be a potential strategy to mitigate the harmful effects of N-OH-4-ABP, particularly in high-risk populations like smokers.

Enhancing DNA Repair: Since N-OH-4-ABP exerts its carcinogenic effects primarily through the formation of DNA adducts, enhancing the capacity of cellular DNA repair mechanisms is a logical therapeutic goal. Future research could investigate drugs that upregulate specific DNA repair pathways, such as nucleotide excision repair, which is involved in removing bulky adducts formed by N-OH-4-ABP.

Integration of In Silico Modeling with Experimental Data

Computational or in silico modeling is becoming an indispensable tool in toxicology and cancer research. Integrating these models with experimental data can accelerate the pace of discovery.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are being developed to predict the mutagenicity and carcinogenicity of aromatic amines based on their chemical structure. insilico.eu These models use descriptors of molecular structure to predict biological activity, which can help prioritize chemicals for further testing and regulate new industrial chemicals. insilico.eu

Metabolic and Systems Biology Modeling: Researchers can create computational models of the metabolic networks that process 4-ABP and N-OH-4-ABP. nih.gov These models, when combined with experimental data from omics studies, can predict the flow of metabolites through different pathways, identify key enzymatic control points, and simulate the effects of genetic polymorphisms or therapeutic inhibitors on carcinogen activation and detoxification. For example, a widely accepted model describes the bioactivation of 4-ABP starting with N-hydroxylation by CYP1A2 to form N-OH-ABP, followed by O-conjugation by NAT enzymes to generate highly unstable esters that form DNA adducts. nih.gov

Longitudinal Studies and Human Epidemiological Research on Exposure and Outcomes

Longitudinal and epidemiological studies are essential for establishing definitive links between exposure to N-OH-4-ABP, biomarker levels, and cancer risk in human populations.

Prospective Cohort Studies: Following large groups of people over time, such as smokers or occupationally exposed workers, allows researchers to measure biomarkers of N-OH-4-ABP exposure at baseline and monitor for the development of cancer. tandfonline.comoup.com Historical cohort studies have already established a strong link between occupational 4-ABP exposure and bladder cancer. who.intnih.gov Future studies can incorporate the novel biomarkers and omics approaches described above to gain deeper insights into mechanisms and individual susceptibility.

Molecular Epidemiology: This field integrates laboratory methods with traditional epidemiological research. researchgate.net Studies in molecular epidemiology can investigate how genetic variations (polymorphisms) in metabolic genes (e.g., CYP1A2, NAT1, NAT2) influence levels of N-OH-4-ABP-derived biomarkers and modify cancer risk. nih.govlouisville.edu This can help to identify susceptible subpopulations who may benefit most from targeted prevention strategies.

Exposure Source Identification: While tobacco smoke is a major source of 4-ABP exposure for the general population, other sources exist, including certain hair dyes, contaminated cooking oil fumes, and the environmental breakdown of other chemicals like benzidine. researchgate.netwho.int Epidemiological research using sensitive biomarkers is crucial to identify and quantify all relevant sources of exposure, which is necessary for effective public health interventions. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Hydroxy-4-aminobiphenyl in biological samples?

- Methodological Answer : Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is widely used for quantification. For environmental samples, hollow fiber-liquid phase microextraction (HF-LPME) followed by microemulsion electrokinetic chromatography (MEEKC) improves sensitivity . In vitro studies utilize incubation with DNA under controlled pH (e.g., pH 5) to simulate adduct formation, followed by chromatographic separation and mass spectrometry to identify adducts .

Q. How should researchers handle this compound to mitigate health risks during experiments?

- Methodological Answer : Follow acute toxicity protocols, including using PPE (gloves, lab coats, and fume hoods) to avoid dermal/ocular contact. Store solutions in methanol at controlled temperatures (0–6°C) to prevent degradation. Emergency procedures should align with GHS hazard classifications (e.g., H351 carcinogenicity warnings) .

Q. What model systems are suitable for studying the carcinogenicity of this compound?

- Methodological Answer : Canine bladder models are historically used to isolate DNA adducts (e.g., C8-deoxyguanosine adducts) in vivo. In vitro systems, such as calf thymus DNA incubated at pH 5, replicate adduct profiles observed in vivo, enabling mechanistic studies . Rodent models with congenic N-acetyltransferase (NAT2) polymorphisms (e.g., Syrian hamsters) are critical for metabolic pathway analysis .

Advanced Research Questions

Q. How do DNA adducts of this compound form, and what techniques resolve their structural heterogeneity?

- Methodological Answer : Adducts form via covalent binding of N-hydroxy metabolites to DNA bases. For example, this compound reacts with guanine, producing C8-dG adducts (76% prevalence in canine models). Structural identification employs GC-MS, HPLC-UV, and magnetic resonance spectroscopy. Contradictions arise in adduct ratios between in vivo (dog bladder) and in vitro (pH 5) conditions, suggesting pH-dependent enzymatic activation .

Q. What role do N-acetyltransferase isoforms (NAT1/NAT2) play in the metabolic activation of this compound?

- Methodological Answer : NAT2 catalyzes O-acetylation of this compound, forming reactive intermediates that bind DNA. Tissue-specific NAT2 activity can be quantified in congenic rodent models (e.g., rapid vs. slow acetylator Syrian hamsters) using liver and bladder microsomal assays. NAT1, conversely, primarily mediates N-acetylation of 4-aminobiphenyl, its precursor .

Q. How do inter-species differences in NAT2 activity influence carcinogenicity studies?

- Methodological Answer : Tissue distribution studies in Syrian hamsters reveal higher NAT2 activity in the liver than bladder, affecting metabolite bioavailability. Comparative genomic approaches (e.g., NAT2 knockout models) clarify species-specific metabolic activation pathways. For example, slow acetylators exhibit prolonged this compound retention, increasing DNA damage risk .

Q. What experimental strategies address contradictions in DNA adduct quantification across studies?

- Methodological Answer : Standardize incubation conditions (pH, temperature) and validate adduct detection via multiple techniques (e.g., isotope dilution MS). For in vivo studies, control for genetic polymorphisms (e.g., NAT2 status) and use pooled DNA samples to reduce inter-individual variability .

Q. How can researchers assess the environmental persistence and exposure pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.